molecular formula C13H10O2 B160653 4-Biphenylcarboxylic acid CAS No. 92-92-2

4-Biphenylcarboxylic acid

Cat. No.: B160653
CAS No.: 92-92-2
M. Wt: 198.22 g/mol
InChI Key: NNJMFJSKMRYHSR-UHFFFAOYSA-N
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Scientific Research Applications

4-Biphenylcarboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

4-Biphenylcarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . When heated to decomposition, it emits acrid smoke and irritating vapors .

Future Directions

There is ongoing research into the potential uses of 4-Biphenylcarboxylic acid. For example, it has been employed in the synthesis and characterization of europium and terbium complexes . Additionally, its solubility in various solvents has been studied, which could have implications for its use in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Biphenylcarboxylic acid can be synthesized through several methods. . The reaction typically occurs under mild conditions with the use of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification methods such as recrystallization from ethanol or benzene/petroleum ether mixtures are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylcarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid), and heat.

    Amidation: Amines (e.g., aniline), coupling agents (e.g., dicyclohexylcarbodiimide), and mild heating.

    Suzuki Coupling: Boronic acids, palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).

Major Products:

Mechanism of Action

The mechanism of action of 4-Biphenylcarboxylic acid depends on its specific application. In chemical reactions, it acts as a versatile intermediate, facilitating the formation of various derivatives through its carboxylic acid functional group. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

4-Biphenylcarboxylic acid can be compared with other similar compounds, such as:

    4-Biphenylacetic acid: Similar structure but with an acetic acid functional group instead of a carboxylic acid.

    4-Phenylbenzoic acid: Another biphenyl derivative with a carboxylic acid group but differing in the position of the functional group.

    Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups, one on each phenyl ring.

Uniqueness: this compound is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various compounds .

Properties

IUPAC Name

4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJMFJSKMRYHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62698-50-4 (potassium salt)
Record name 4-Phenylbenzoic acid
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DSSTOX Substance ID

DTXSID1059074
Record name [1,1'-Biphenyl]-4-carboxylic acid
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

92-92-2
Record name [1,1′-Biphenyl]-4-carboxylic acid
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Record name 4-Phenylbenzoic acid
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Record name 4-Biphenylcarboxylic acid
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Record name [1,1'-Biphenyl]-4-carboxylic acid
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Record name [1,1'-Biphenyl]-4-carboxylic acid
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Record name Biphenyl-4-carboxylic acid
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Record name 4-BIPHENYLCARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

LiI (0.042 g, 0.32 mmol) was added to a solution of methyl 3-chloro-3′-((2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-4-carboxylate (0.158 g, 0.32 mmol) in pyridine (5 mL). The reaction mixture was refluxed for 12 h, and then cooled to room temperature. Excess solvent was removed under vacuum. The product was purified by HPLC using isopropanol:water as the solvent system to afford 3-chloro-3′-(2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-4-carboxylic acid as a colorless solid (70 mg, 46% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.01 (s, 1H), 7.82 (d, 1H, J=8.5 Hz), 7.80 (d, 1H, J=8.6 Hz), 7.71-7.76 (m, 4H), 7.49-7.47 (m, 2H), 7.05 (d, 1H, J=8.5 Hz), 5.23 (s, 2H), 4.83-4.81 (m, 1H), 2.02-1.99 (m, 21-1), 1.62-1.60 (m, 6H). LC-MS (ESI) Calcd for C26H22ClNO4S [M+H]+: 480.09. Found: 479.95. HRMS (ESI) calcd for C26H22ClNO4S [M+H]+: 480.1031. Found: 480.1031.
Name
Quantity
0.042 g
Type
reactant
Reaction Step One
Name
methyl 3-chloro-3′-((2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-4-carboxylate
Quantity
0.158 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Biphenylcarboxylic acid?

A1: The molecular formula of this compound is C13H10O2 and its molecular weight is 198.2 g/mol. []

Q2: What are the characteristic spectroscopic features of this compound?

A2:
IR Spectroscopy: this compound shows a characteristic downward frequency shift of the carboxylate stretching vibrational mode when adsorbed on surfaces like gold, indicating chemical adsorption. []* NMR Spectroscopy: Detailed 1H and 13C NMR data has been used to characterize the structure of this compound and its derivatives. [, ]* Surface-Enhanced Raman Scattering (SERS):* This technique provides insights into the adsorption orientation of this compound on metal surfaces. Absence of the C−H stretching vibrational mode and redshift of the carboxylate stretching mode indicate a flat adsorption orientation via π-systems on gold. [, ]

Q3: Is this compound stable at high temperatures?

A3: this compound exhibits good thermal stability, decomposing at temperatures above 400°C when fully deprotonated within a metal complex. []

Q4: What is known about the solubility of this compound?

A4: this compound is known to have limited solubility in water but exhibits varying solubility in various organic solvents. This property has been studied extensively to understand its impact on bioavailability and formulation. [, ]

Q5: How can the solubility of this compound be improved?

A5: One strategy to enhance the solubility of this compound is through the formation of inclusion complexes with cyclodextrins like β-cyclodextrin. This method has shown promise in improving its separation and potential bioavailability. [, ]

Q6: Can this compound derivatives act as catalysts?

A6: While this compound itself is not a catalyst, β-cyclodextrin inclusion complexes with this compound have been explored as catalysts for the selective synthesis of aromatic dicarboxylic acids. These complexes demonstrated promising catalytic activity in the carboxylation of benzoic acid and this compound. [, ]

Q7: Have computational methods been used to study this compound?

A7: Yes, ab initio calculations have been employed to determine the theoretical enthalpy of formation for this compound, showing good agreement with experimental data. This approach has also provided insights into the relative stability of different isomers. []

Q8: How do structural modifications affect the activity of this compound derivatives?

A8: Research on this compound derivatives as Retinoic Acid Receptor β (RARβ) ligands has revealed significant structure-activity relationships. * Alkyl Chain Length: Modifying the alkyl chain length at the 4' position influences the potency and selectivity for RARβ subtypes. [, ]* Introduction of Heteroatoms: Incorporation of heteroatoms, such as oxygen in 4'-methoxy-4-biphenylcarboxylic acid, significantly alters the metabolic pathway, leading to O-demethylation instead of omega-hydroxylation. []* Biphenyl vs. Phenylthiazole Core: Replacing the biphenyl core with a phenylthiazole scaffold can impact the physicochemical properties and potentially improve oral bioavailability while retaining RARβ2 selectivity. []

Q9: What are some potential applications of this compound and its derivatives?

A9:* Liquid Crystals: Derivatives of this compound have been incorporated into liquid crystal polymers, demonstrating interesting mesophase behavior and potential for applications in display technology and sensors. [, , , , , ]* Coordination Polymers: this compound has been utilized as a building block in the synthesis of coordination polymers with potential applications in gas sorption and catalysis. [, ]* Pharmaceuticals: Research into the biological activity of this compound derivatives, particularly as RARβ agonists, highlights its potential in drug discovery. Notably, 4'-octyl-4-biphenylcarboxylic acid (AC-55649) exhibits potent and selective RARβ2 agonistic activity. [] Further development led to AC-261066, a more potent and orally bioavailable compound with retained selectivity, showcasing its promise as a starting point for drug development. []* Fingerprint Visualization: The phosphorescence properties of this compound have been explored for latent fingerprint visualization, offering a potential alternative to conventional methods. []

Q10: What are the limitations of using this compound in certain applications?

A10: * Cytotoxicity: Certain organotin derivatives of this compound have exhibited cytotoxicity against human tumor cell lines. [] Further research is needed to understand the safety profile of different derivatives.* Solubility and Bioavailability: The limited solubility of this compound in aqueous environments can hinder its application in biological systems. [] Formulation strategies like cyclodextrin complexation are being investigated to address this limitation. []

Q11: What are the future directions in this compound research?

A11:* Further SAR studies: Exploring the relationship between the structure of this compound derivatives and their biological activity, especially for RARβ selectivity, will be crucial for drug development. []* Improved drug delivery: Developing novel drug delivery systems to enhance the bioavailability and target specificity of this compound-based drugs will be essential for therapeutic applications.* Sustainable Synthesis: Exploring environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is an important area of future research.

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